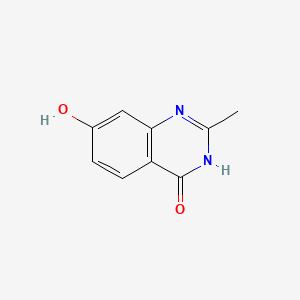
7-Hydroxy-2-methylquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-2-methylquinazolin-4(1H)-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as Methyl 7-hydroxy-2-methylquinazolin-4-one, and its molecular formula is C10H8N2O2.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-2-methylquinazolin-4(1H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
7-Hydroxy-2-methylquinazolin-4(1H)-one has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been reported to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Hydroxy-2-methylquinazolin-4(1H)-one in lab experiments include its relatively low cost, easy synthesis method, and potential applications in various fields. However, the limitations of using this compound include its low solubility in water and its potential toxicity, which may require the use of protective equipment and safety precautions.
Zukünftige Richtungen
There are several future directions for the study of 7-Hydroxy-2-methylquinazolin-4(1H)-one. One potential direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the investigation of its potential applications in the field of organic electronics and optoelectronics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 7-Hydroxy-2-methylquinazolin-4(1H)-one involves the reaction of 2-amino-3-methylquinazolin-4(3H)-one with sodium hydroxide and hydrogen peroxide. The reaction results in the formation of 7-Hydroxy-2-methylquinazolin-4(1H)-one with a yield of approximately 80%. This synthesis method has been reported in various scientific journals and is considered a reliable method for the production of this compound.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-2-methylquinazolin-4(1H)-one has been extensively studied for its potential applications in various fields. It has been reported to have antitumor, anti-inflammatory, and antimicrobial properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been reported to have potential applications in the field of organic electronics and optoelectronics.
Eigenschaften
IUPAC Name |
7-hydroxy-2-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-10-8-4-6(12)2-3-7(8)9(13)11-5/h2-4,12H,1H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDCHNDDMNZATH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702741 |
Source


|
| Record name | 7-Hydroxy-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16081-80-4 |
Source


|
| Record name | 7-Hydroxy-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2-butenoic acid](/img/structure/B579110.png)

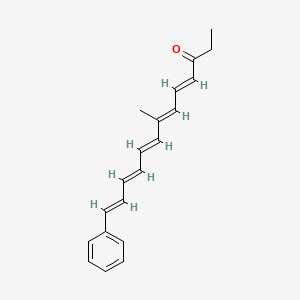



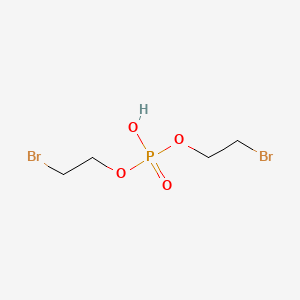
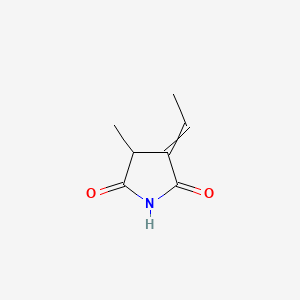
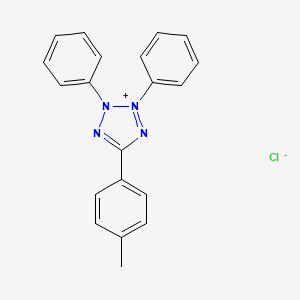
![N-[[(7-aminophenothiazin-3-ylidene)amino]methyl]prop-2-enamide;hydrochloride](/img/structure/B579122.png)
![Spiro[3.4]oct-1-ene-2-carboxamide](/img/structure/B579123.png)

